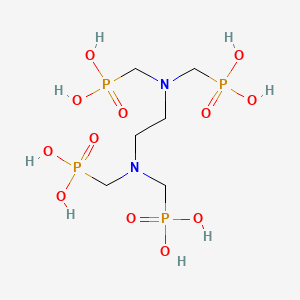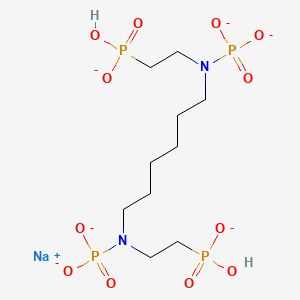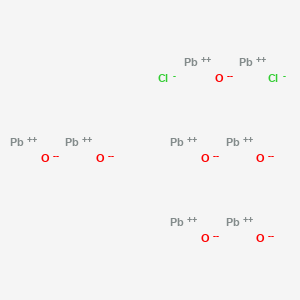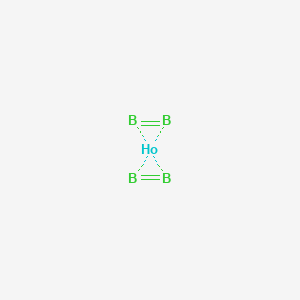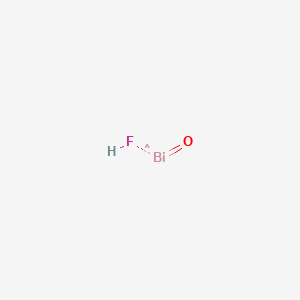
BISMUTH OXYFLUORIDE
描述
作用机制
Target of Action
Bismuth oxyfluoride (BiOF) primarily targets photocatalytic applications . It is a semiconductor that has been used for environmental remediation-based photocatalytic applications . The compound’s primary targets are organic pollutants, which it degrades into non-toxic products .
Mode of Action
This compound interacts with its targets through a process known as photocatalysis . Under the irradiation of visible light or UV light, oxygen in the air is directly used as an oxidant under normal reaction conditions, and organic pollutants in wastewater can be degraded into H2O and CO2 . This process is facilitated by the unique layered structure and superior photocatalytic activity of BiOF .
Biochemical Pathways
The biochemical pathway involved in the action of BiOF is the photocatalytic degradation pathway . In this pathway, BiOF absorbs light energy to generate electron-hole pairs. These pairs then participate in redox reactions that lead to the degradation of organic pollutants into non-toxic products .
Pharmacokinetics
The bioavailability of biof in a given system can be influenced by factors such as its synthesis method and the presence of dopants or surface modifications .
Result of Action
The result of BiOF’s action is the degradation of organic pollutants into non-toxic products . This makes it an effective tool for environmental remediation, particularly in the treatment of wastewater . Additionally, BiOF exhibits unique functionalities inherent to their high two-dimensional anisotropies and single-crystalline natures .
Action Environment
The action, efficacy, and stability of BiOF can be influenced by various environmental factors. For instance, the photocatalytic activity of BiOF can be affected by the intensity and wavelength of the light source . Additionally, the presence of certain gases in the reaction environment, such as O2 and CF4, can influence the composition and crystallization of BiOF films .
准备方法
Synthetic Routes and Reaction Conditions: Bismuth oxyfluoride can be synthesized through various methods. One common approach involves the homogeneous precipitation reactions at elevated temperatures. For instance, uniform cubic this compound particles can be prepared by reacting bismuth nitrate with sodium tetrafluoroborate in polyol-based solvents at 120°C . The nature of the solvent and the heating mode (conventional or microwave-assisted) significantly affect the morphology and crystallinity of the resulting particles .
Industrial Production Methods: In industrial settings, this compound films can be deposited using reactive magnetron sputtering in different gas mixtures of argon, oxygen, and carbon tetrafluoride. The composition and properties of the films can be tuned by adjusting the reactive gas ratio and the target applied power .
化学反应分析
Types of Reactions: Bismuth oxyfluoride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its photocatalytic reactions, where it can degrade organic pollutants under light irradiation .
Common Reagents and Conditions: In photocatalytic applications, this compound is often used in the presence of light and water. The presence of oxygen defects and the ratio of oxygen to fluorine in the compound can influence its photocatalytic activity .
Major Products: The major products formed from the photocatalytic reactions of this compound include degraded organic compounds and oxygen .
科学研究应用
Bismuth oxyfluoride has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst for the degradation of organic pollutants and the conversion of carbon dioxide.
Biology and Medicine:
相似化合物的比较
- Bismuth Oxychloride
- Bismuth Oxybromide
- Bismuth Oxyiodide
Comparison: Bismuth oxyfluoride is unique among bismuth-based compounds due to the presence of fluorine, which imparts distinctive chemical properties. Unlike bismuth oxychloride, oxybromide, and oxyiodide, this compound has a higher band gap, making it more suitable for specific photocatalytic applications .
属性
InChI |
InChI=1S/Bi.FH.O/h;1H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECHSVSVQOKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi].F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiFHO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314407 | |
| Record name | Bismuthine, fluorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.986 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline solid; [Chem Service MSDS] | |
| Record name | Bismuth oxyfluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9563 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13520-72-4 | |
| Record name | Bismuthine, fluorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the basic chemical formula for bismuth oxyfluoride?
A1: this compound can be represented by the general formula BiOxF3-2x, where 'x' can vary, leading to different stoichiometries and properties. []
Q2: What are some common morphologies observed in synthesized this compound materials?
A2: Research has demonstrated the synthesis of this compound in various morphologies, including nanosheets, nanorods, and cubic or octahedral particles. The choice of synthesis route, including the solvent and heating method, influences the final morphology. [, ]
Q3: How does the presence of oxygen influence the electrochemical activity of bismuth fluoride in lithium-ion batteries?
A3: Studies indicate that even a relatively small amount of oxygen substitution in bismuth fluoride can significantly enhance its electrochemical activity. While bismuth fluoride (BiF3) is expected to undergo conversion to bismuth metal (Bi°) and lithium fluoride (LiF) during lithiation, bismuth oxyfluorides (BiOF, BiO0.5F2) demonstrate a more complex reaction pathway. These oxyfluorides are reduced to Bi°, lithium oxide (Li2O), and LiF, suggesting the oxygen content plays a crucial role in the conversion mechanism. []
Q4: Can this compound exist in different crystalline structures?
A4: Yes, this compound can adopt different crystal structures. For example, α-BiF3 and α-BiOyF3-2y are two distinct phases observed in the synthesis of bismuth fluoride and this compound, respectively. []
Q5: What are the promising applications of this compound materials?
A5: Bismuth oxyfluorides are being explored for their potential in diverse fields. These include their use as photocatalysts for environmental remediation [], electrode materials in lithium-ion batteries and lithium-air batteries [, ], and nonlinear optical materials. [, , ]
Q6: How do the optical properties of this compound make it suitable for photocatalysis?
A6: Bismuth oxyfluorides, specifically BiOF, exhibit a wide band gap, making them responsive to UV light. This property is beneficial for photocatalytic applications as it allows the material to absorb UV light and generate electron-hole pairs, which can then participate in redox reactions to degrade pollutants. [, ]
Q7: How can the photocatalytic activity of this compound be further enhanced?
A7: Various strategies have been explored to enhance the photocatalytic activity of this compound. One approach involves the creation of nanocomposites, such as this compound/bismuth oxyiodide/graphitic carbon nitride, which can improve charge separation and enhance visible-light absorption. [, ]
Q8: What makes this compound a potential candidate for electrode materials?
A8: The unique conversion reaction mechanism observed in this compound, where it forms Bi°, Li2O, and LiF during lithiation, makes it a promising candidate for electrode materials in lithium-ion batteries. This conversion reaction offers the potential for high energy densities. [, , , ]
Q9: How does the incorporation of graphene affect the performance of this compound in energy storage applications?
A9: Incorporating graphene into this compound electrodes has been shown to enhance their performance. Specifically, graphene sheets can improve the electronic conductivity of the composite material. Studies using genetically engineered M13 viruses to stabilize and distribute graphene sheets within this compound cathodes have demonstrated increased conductivity and improved lithium-ion battery performance. [, ]
Q10: What computational methods are used to study this compound materials?
A10: Researchers utilize various computational chemistry tools to investigate this compound. These include density functional theory (DFT) calculations to study electronic structures and optical properties, as well as molecular dynamics simulations to understand ion transport within these materials. [, , , , ]
Q11: How does the structure of this compound influence its second-harmonic generation (SHG) response?
A11: The SHG response of this compound is closely tied to its crystal structure. Non-centrosymmetric structures, such as those observed in certain this compound compositions, are known to exhibit SHG activity. The alignment of structural units within the crystal lattice and the presence of polarizable lone pairs on bismuth ions contribute to their SHG efficiency. [, , , ]
Q12: What are the challenges associated with the stability of this compound materials?
A12: While bismuth oxyfluorides hold promise in various applications, their stability under different operating conditions, especially in electrochemical systems, requires careful consideration. [, , ]
Q13: How can the stability of this compound be improved for practical applications?
A13: Research is ongoing to improve the stability and performance of this compound materials. This includes optimizing synthesis methods, controlling particle size and morphology, and developing composite materials with enhanced stability and conductivity. [, , , ]
Q14: Are there any environmental concerns regarding the use and disposal of this compound materials?
A14: The environmental impact of this compound is an area that requires further investigation. Research on the ecotoxicological effects, biodegradability, and potential leaching of bismuth or fluoride ions from these materials is crucial for ensuring their safe and sustainable use. Life cycle assessments and the development of appropriate recycling and waste management strategies are also important considerations. [, ]
Q15: What analytical techniques are employed to characterize this compound?
A15: A range of analytical techniques is used to characterize this compound materials. These include X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological studies, X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical state analysis, and Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy for vibrational analysis. [, , , , ]
Q16: How is the quality of synthesized this compound materials controlled?
A16: Quality control measures for this compound involve careful monitoring of synthesis parameters, such as temperature, reaction time, and precursor concentrations. The use of standardized protocols and validated analytical methods is crucial for ensuring batch-to-batch reproducibility and material quality. []
Q17: What are some of the key research infrastructure and resources needed to advance this compound research?
A17: Advancements in this compound research rely on access to specialized equipment and facilities, including those for materials synthesis and characterization, electrochemical testing, and computational modeling. Collaboration between research groups with expertise in chemistry, materials science, and engineering is crucial for driving innovation in this field. [, ]
Q18: What are the future directions and challenges in this compound research?
A18: Future research in this compound will likely focus on addressing existing challenges and exploring new avenues for application. Key areas include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


